
2-amino-3,7-dihydropurine-6-thione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-amino-3,7-dihydropurine-6-thione is a heterocyclic compound that belongs to the purine family. It has gained significant attention in the scientific community due to its potential therapeutic and environmental applications. The compound is known for its role in inhibiting the expression of certain proteins, making it a valuable subject of study in various fields .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-3,7-dihydropurine-6-thione typically involves the reaction of purine-6-thione with ammonia or other amines under specific conditions. One common method includes the reaction of 2,8-dichloro-6-hydroxypurine with ammonia to form 2-amino-8-chloro-6-hydroxypurine, which is then reduced to this compound .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques are common in industrial settings to ensure the compound meets the required standards for pharmaceutical and research applications .
化学反応の分析
Types of Reactions
2-amino-3,7-dihydropurine-6-thione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the thione group to other functional groups.
Substitution: The amino group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various halogenating agents for substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction pathway .
Major Products Formed
The major products formed from these reactions include various substituted purines and thio derivatives, which have applications in medicinal chemistry and material science .
科学的研究の応用
2-amino-3,7-dihydropurine-6-thione has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its role in inhibiting protein expression and its potential as an anticancer agent.
Medicine: Investigated for its therapeutic potential in treating leukemia and autoimmune disorders.
Industry: Utilized in the development of new materials with specific properties
作用機序
The mechanism of action of 2-amino-3,7-dihydropurine-6-thione involves its incorporation into DNA and RNA, where it inhibits the synthesis and processing of these nucleic acids. This inhibition occurs through the formation of 6-thioguanilyic acid, which competes with natural nucleotides and disrupts normal cellular functions . The compound targets enzymes like hypoxanthine-guanine phosphoribosyltransferase, leading to its antineoplastic and immunosuppressive effects .
類似化合物との比較
Similar Compounds
6-Mercaptopurine: Another purine analogue with similar antineoplastic properties.
Thioguanine: Shares a similar mechanism of action and is used in similar therapeutic applications.
Azathioprine: A prodrug that is metabolized into 6-mercaptopurine and used as an immunosuppressant.
Uniqueness
Its ability to be incorporated into DNA and RNA and disrupt their synthesis makes it a valuable compound for research and development in various scientific disciplines .
特性
分子式 |
C5H5N5S |
|---|---|
分子量 |
171.17 g/mol |
IUPAC名 |
2-amino-3,7-dihydropurine-6-thione |
InChI |
InChI=1S/C5H5N5S/c6-5-9-3-2(4(11)10-5)7-1-8-3/h1H,(H4,6,7,8,9,10,11)/i1+1,3+1,7+1,8+1 |
InChIキー |
WYWHKKSPHMUBEB-LRHOFRIRSA-N |
異性体SMILES |
[13CH]1=[15N][13C]2=C([15NH]1)C(=S)N=C(N2)N |
正規SMILES |
C1=NC2=C(N1)C(=S)N=C(N2)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1H-Pyrrolo[3,2-b]pyridine-3-carboxaldehyde, 2-chloro-1-methyl-](/img/structure/B12338876.png)
![[4-[4-[3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxy-3,5-dihydroxy-6-methyloxan-2-yl]oxy-6-[2-(3,4-dihydroxyphenyl)ethoxy]-5-hydroxy-2-(hydroxymethyl)oxan-3-yl] (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate](/img/structure/B12338887.png)

![N-Debenzoyl-7-{[(2,2,2,-trichloroethyl)oxy]carbonyl} Paclitaxel](/img/structure/B12338892.png)


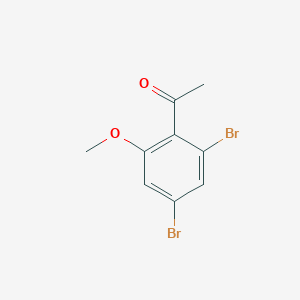
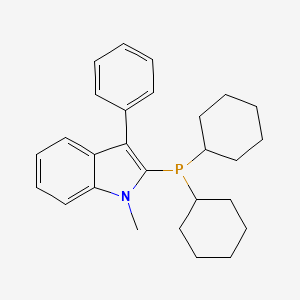
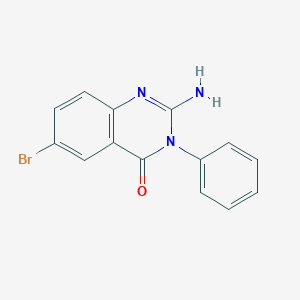
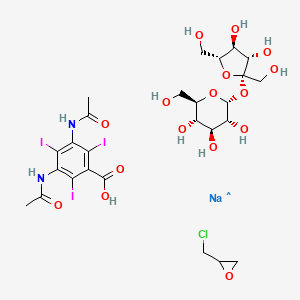
![5,6,7,8-tetrahydro-4aH-pyrido[4,3-d]pyrimidin-2-one](/img/structure/B12338939.png)
![7H-Pyrrolo[2,3-d]pyrimidine-5-methanol, 4-chloro-7-[2-deoxy-3,5-bis-O-[(1,1-dimethylethyl)dimethylsilyl]-beta-D-erythro-pentofuranosyl]-2-[[(1,1-dimethylethyl)dimethylsilyl]amino]-](/img/structure/B12338946.png)
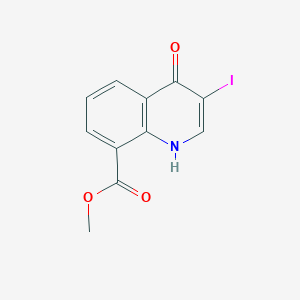
![Urea, N-(2,4-difluorophenyl)-N'-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-](/img/structure/B12338971.png)
